An In-depth Technical Guide to 2-Bromomethyl-anthraquinone: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromomethyl-anthraquinone: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: 2-Bromomethyl-anthraquinone, a key derivative of the anthraquinone scaffold, serves as a highly versatile building block in synthetic organic chemistry. Its unique combination of a planar, chromophoric anthraquinone core and a reactive bromomethyl group makes it an invaluable intermediate in the development of novel dyes, advanced materials, and pharmacologically active agents. This technical guide provides a comprehensive overview of 2-Bromomethyl-anthraquinone, including its physicochemical properties, detailed synthetic protocols, characteristic reactions, and diverse applications, with a particular focus on its utility in medicinal chemistry and materials science.
Core Compound Identification and Properties
2-Bromomethyl-anthraquinone is an organic compound featuring a tricyclic anthraquinone core with a bromomethyl substituent at the 2-position.[1] This seemingly simple functionalization opens up a vast chemical space for derivatization, making it a sought-after precursor in multi-step syntheses.
CAS Number: 7598-10-9
Synonyms:
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 2-Bromomethyl-anthraquinone is paramount for its effective handling, storage, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₉BrO₂ | [2] |
| Molecular Weight | 301.13 g/mol | [2] |
| Appearance | Beige to yellowish crystalline powder | [1] |
| Melting Point | ~203 °C (with decomposition) | [4][5] |
| Solubility | Soluble in various organic solvents; moderately soluble in water. | [1] |
| Purity (Typical) | ≥97% | [4] |
Spectral Characterization
Spectroscopic data is crucial for the unambiguous identification and quality control of 2-Bromomethyl-anthraquinone.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the anthraquinone core and a distinct singlet for the methylene protons of the bromomethyl group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays signals corresponding to the carbonyl carbons, the aromatic carbons, and the methylene carbon of the bromomethyl group.[2]
-
FTIR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the quinone system, as well as vibrations associated with the aromatic rings and the C-Br bond.
Synthesis of 2-Bromomethyl-anthraquinone
The most common and efficient method for the synthesis of 2-Bromomethyl-anthraquinone is the radical bromination of 2-methylanthraquinone. This reaction selectively targets the benzylic protons of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).
Caption: Synthesis of 2-Bromomethyl-anthraquinone.
Experimental Protocol: Radical Bromination of 2-Methylanthraquinone
-
Materials:
-
2-Methylanthraquinone
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylanthraquinone in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromomethyl-anthraquinone by recrystallization from a suitable solvent system (e.g., ethanol/chloroform).
-
Chemical Reactivity and Key Reactions
The synthetic utility of 2-Bromomethyl-anthraquinone stems from the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution reactions.[1] This allows for the facile introduction of a wide array of functional groups onto the anthraquinone scaffold.
Caption: Nucleophilic substitution reactions.
Experimental Protocol: Synthesis of an Amino-Derivative
This protocol exemplifies a typical nucleophilic substitution reaction using an amine as the nucleophile.
-
Materials:
-
2-Bromomethyl-anthraquinone
-
Primary or secondary amine (e.g., butylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
A non-nucleophilic base (e.g., potassium carbonate, triethylamine)
-
-
Procedure:
-
Dissolve 2-Bromomethyl-anthraquinone in the chosen solvent in a round-bottom flask.
-
Add the amine (1.2 equivalents) and the base (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting amino-derivative by column chromatography or recrystallization.
-
Applications in Research and Development
The versatile reactivity of 2-Bromomethyl-anthraquinone has led to its use in a multitude of research and industrial applications.
Medicinal Chemistry and Drug Development
The anthraquinone core is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7] 2-Bromomethyl-anthraquinone serves as a crucial starting material for the synthesis of novel, biologically active molecules.[6] By reacting it with various nucleophiles, researchers can generate libraries of compounds for high-throughput screening and lead optimization. For instance, the introduction of amino, thio, or alkoxy groups can significantly modulate the pharmacological profile of the parent anthraquinone.
Dyes and Pigments
Anthraquinone derivatives are renowned for their vibrant colors and excellent stability, making them ideal for use as dyes and pigments.[1] The functionalization of 2-Bromomethyl-anthraquinone allows for the tuning of its chromophoric properties and its covalent attachment to various substrates, leading to the development of high-performance colorants.
Materials Science and Photochemistry
The photophysical properties of the anthraquinone nucleus make its derivatives attractive for applications in materials science. They have been investigated for use as photosensitizers in photodynamic therapy and in the development of photoresponsive materials.[5][8] The ability to functionalize the 2-position via the bromomethyl handle allows for the incorporation of the anthraquinone moiety into larger polymeric structures or onto surfaces, thereby creating materials with tailored optical and electronic properties.
Safety and Handling
2-Bromomethyl-anthraquinone is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Statements:
Conclusion
2-Bromomethyl-anthraquinone is a cornerstone intermediate for chemists working in a variety of fields. Its straightforward synthesis and the predictable reactivity of its bromomethyl group provide a reliable platform for the construction of complex molecular architectures. As research in medicinal chemistry and materials science continues to advance, the demand for versatile building blocks like 2-Bromomethyl-anthraquinone is expected to grow, further solidifying its importance in modern chemical synthesis.
References
-
PubChem. 2-Bromomethyl-anthraquinone. National Center for Biotechnology Information. [Link]
-
Khan, N. T. (2019). ANTHRAQUINONES-A Naturopathic Compound. Journal of New Developments in Chemistry, 2(2), 25-28. [Link]
-
Malik, E. M., & Müller, C. E. (2016). Anthraquinones as pharmacological tools and drugs. Medicinal research reviews, 36(4), 705–748. [Link]
-
MDPI. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
SLS Ireland. 2-Bromomethyl-anthraquinone, 97%. [Link]
-
PubMed Central. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light. [Link]
-
PubMed Central. Editorial: Synthesis of novel photosensitizers for cancer theranostics. [Link]
Sources
- 1. 2-Bromomethyl-anthraquinone - SRIRAMCHEM [sriramchem.com]
- 2. 2-Bromomethyl-anthraquinone | C15H9BrO2 | CID 344452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromomethyl-anthraquinone - MAQ-Br [sigmaaldrich.com]
- 4. scientificlabs.ie [scientificlabs.ie]
- 5. Editorial: Synthesis of novel photosensitizers for cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
